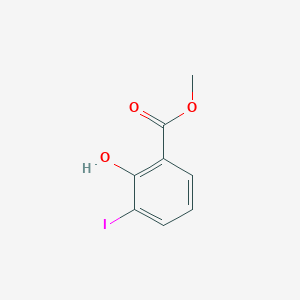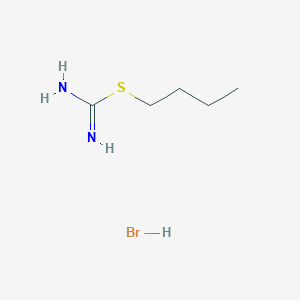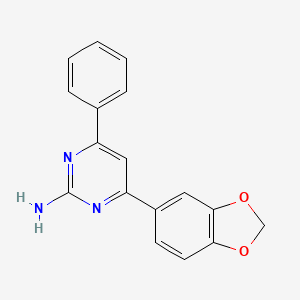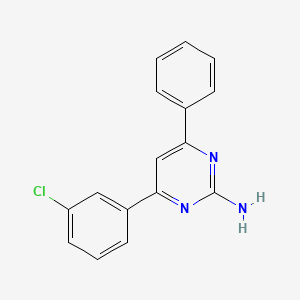
4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medicinal chemistry due to their presence in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrimidine core with a phenyl group at the 6-position and a 3-chlorophenyl group at the 4-position. The 2-amine suggests the presence of an amino group at the 2-position of the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms .Applications De Recherche Scientifique
4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine has been studied for its potential applications in various scientific fields, such as cancer research, drug delivery, and biotechnology. For example, it has been used as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. In addition, this compound has been studied for its ability to inhibit the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Furthermore, this compound has been studied for its potential as an antifungal and antibacterial agent.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds, such as 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline, have been studied for their antioxidant action . They have been found to be effective in the elementary act of chain termination in the oxidation of organic compounds .
Biochemical Pathways
Related compounds have been associated with the inhibition of radical chain oxidation of organic compounds . This suggests that 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine might also interact with similar biochemical pathways.
Pharmacokinetics
A study investigating the in vivo metabolism of a similar compound, 2-[1′-phenyl-3′-(3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, in rats has been conducted . The study found that the compound was metabolized in the liver and eliminated via the biliary route .
Result of Action
Related compounds have been associated with antioxidant action , suggesting that this compound might also exhibit similar effects.
Action Environment
The suzuki–miyaura coupling reaction, which is commonly used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound might also exhibit stability under various environmental conditions .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine for laboratory experiments include its availability, low cost, and ability to synthesize in a relatively short amount of time. Additionally, this compound has been studied for its potential as an inhibitor of tyrosine kinase and cyclooxygenase-2 (COX-2) and as an antifungal and antibacterial agent. However, there are some limitations to using this compound in laboratory experiments. Specifically, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes have yet to be fully explored.
Orientations Futures
Given the potential of 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine for various scientific applications, there are numerous potential future directions for research. These include further exploration of its mechanism of action and biochemical and physiological effects, as well as its potential applications in cancer research, drug delivery, and biotechnology. Additionally, further research could be conducted to optimize the synthesis process and develop new methods for synthesizing this compound. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of tyrosine kinase and cyclooxygenase-2 (COX-2) and as an antifungal and antibacterial agent.
Méthodes De Synthèse
The synthesis of 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine has been developed through a three-step process involving the reaction of 3-chlorophenyl-6-phenylpyrimidine with anhydrous sodium hydroxide, followed by the reaction of the resulting intermediate with anhydrous sodium hydroxide and then with 4-amino-3-chlorophenyl acetic acid. The resulting product is this compound.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKHEUCPGRANOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


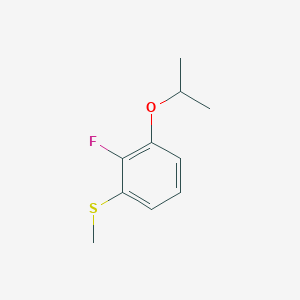

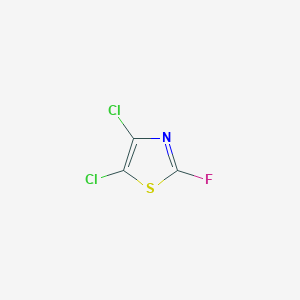
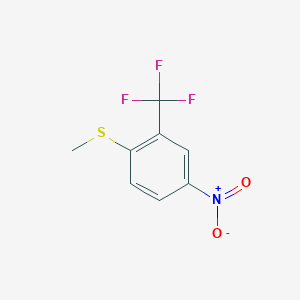
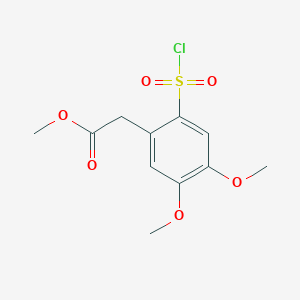
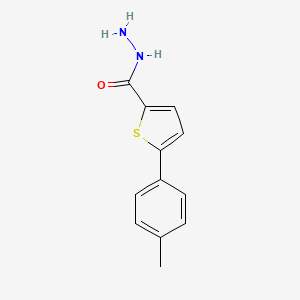
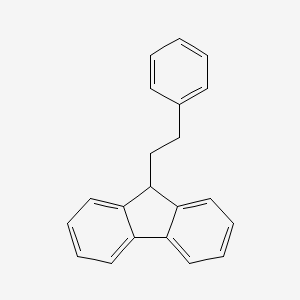
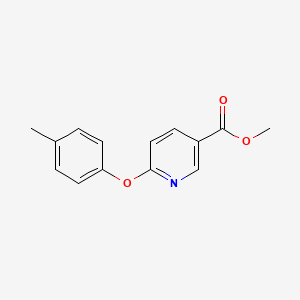
![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)
